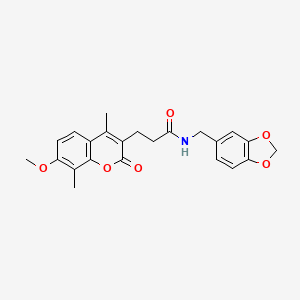![molecular formula C25H34N6O8 B11394687 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11394687.png)
2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}ethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a unique structure that combines a piperazine ring, a purine derivative, and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE involves multiple steps, starting with the preparation of the piperazine derivative and the purine core. The reaction typically involves the following steps:
Preparation of the Piperazine Derivative: The piperazine ring is functionalized with a hydroxyethyl group using a suitable alkylating agent under controlled conditions.
Synthesis of the Purine Core: The purine derivative is synthesized through a series of condensation reactions involving appropriate starting materials.
Coupling Reaction: The piperazine derivative is then coupled with the purine core using a suitable coupling reagent.
Esterification: The final step involves the esterification of the coupled product with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the purine core can be reduced to form hydroxyl groups.
Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL BENZOATE
- 2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 4-METHOXYBENZOATE
Uniqueness
The presence of the trimethoxybenzoate group in 2-{8-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C25H34N6O8 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-[8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H34N6O8/c1-27-21-19(22(33)28(2)25(27)35)31(24(26-21)30-8-6-29(7-9-30)10-12-32)11-13-39-23(34)16-14-17(36-3)20(38-5)18(15-16)37-4/h14-15,32H,6-13H2,1-5H3 |
InChI Key |
QBZPGVMECXYQJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Chloro-3-(2-fluorophenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11394609.png)
![5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11394613.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11394614.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B11394627.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11394637.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11394640.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11394650.png)
![N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11394652.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11394658.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11394660.png)

![N-(3-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394663.png)
![ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11394665.png)
![5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11394673.png)
